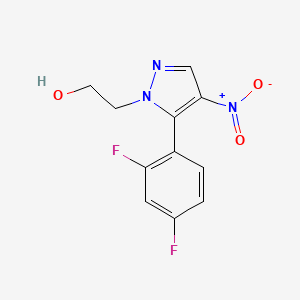
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluorophenyl group, a nitro group, and an ethanol moiety attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Ethanol Substitution: The final step involves the substitution of an appropriate leaving group with ethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-(2,4-Difluorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its activity.
Industrial Applications: It is investigated for its potential use in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The nitro group and the difluorophenyl group are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(2,4-Difluorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the nitro group, which may result in different biological activity.
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)propane: Has a propane moiety instead of ethanol, which may affect its solubility and reactivity.
2-(5-(2,4-Difluorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both the nitro group and the difluorophenyl group, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C11H9F2N3O3 |
|---|---|
Peso molecular |
269.20 g/mol |
Nombre IUPAC |
2-[5-(2,4-difluorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H9F2N3O3/c12-7-1-2-8(9(13)5-7)11-10(16(18)19)6-14-15(11)3-4-17/h1-2,5-6,17H,3-4H2 |
Clave InChI |
DJPRLYPLUFVKBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)C2=C(C=NN2CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





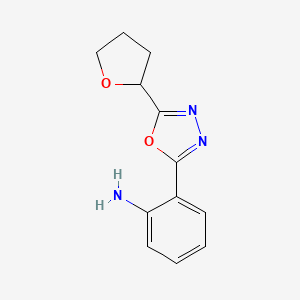
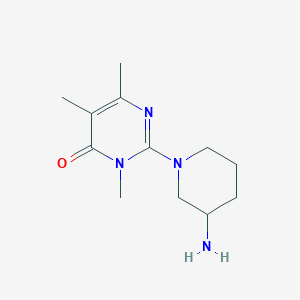

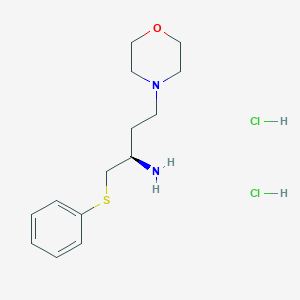
![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)



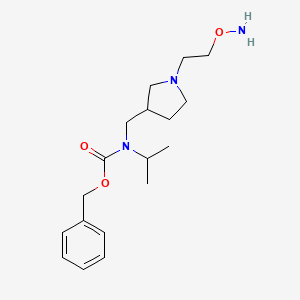

![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
